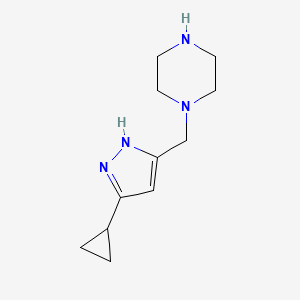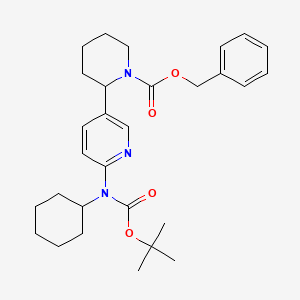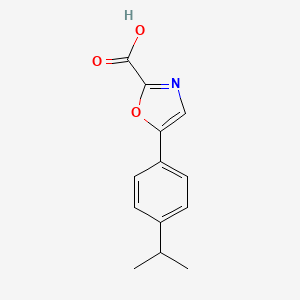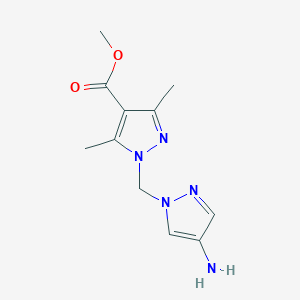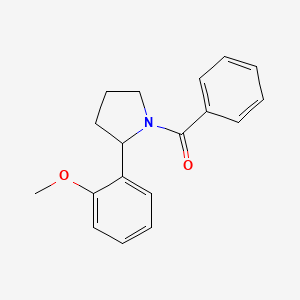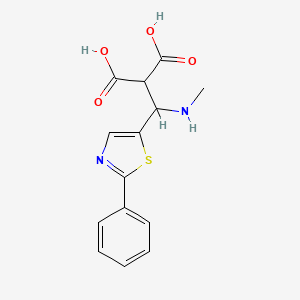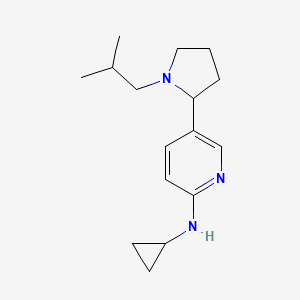![molecular formula C8H10Cl3N3 B15059008 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B15059008.png)
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride is a heterocyclic compound with the molecular formula C8H10Cl3N3. It is primarily used in research and development within the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a pyrimidoazepine ring system, making it a valuable building block in the synthesis of various chemical entities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted pyrimidoazepine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine: Similar structure but different ring fusion.
2,4-Dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine: Lacks the tetrahydro component.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrimido[3,4-d]pyrimidine: Contains a benzyl group and different ring fusion
Uniqueness
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride is unique due to its specific ring structure and the presence of chlorine atoms, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C8H10Cl3N3 |
|---|---|
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;hydrochloride |
InChI |
InChI=1S/C8H9Cl2N3.ClH/c9-7-5-1-3-11-4-2-6(5)12-8(10)13-7;/h11H,1-4H2;1H |
Clé InChI |
QGMCYSHMDAGGJU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC2=C1C(=NC(=N2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


